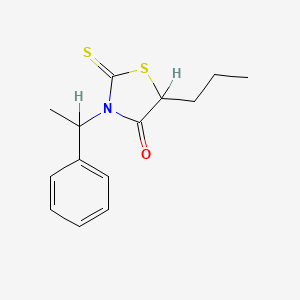![molecular formula C15H14O5 B14708255 5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate CAS No. 18392-59-1](/img/structure/B14708255.png)
5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-6,7-dihydro-5h-benzo7annulene-2,3-diyl diacetate is a chemical compound that belongs to the class of benzoannulenes. These compounds are characterized by their unique ring structures, which make them of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 5-Oxo-6,7-dihydro-5h-benzo7annulene-2,3-diyl diacetate typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized through the reaction of a substituted benzene derivative with an appropriate cyclizing agent, followed by acetylation to introduce the diacetate groups. The reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the cyclization and acetylation processes .
Chemical Reactions Analysis
5-Oxo-6,7-dihydro-5h-benzo7annulene-2,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol
Scientific Research Applications
5-Oxo-6,7-dihydro-5h-benzo7annulene-2,3-diyl diacetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective estrogen receptor degrader (SERD), which can be used in the treatment of hormone-dependent cancers such as breast cancer
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new pharmaceuticals and materials.
Biological Studies: The compound’s interactions with biological targets, such as estrogen receptors, are of interest in understanding its mechanism of action and potential therapeutic uses
Mechanism of Action
The mechanism of action of 5-Oxo-6,7-dihydro-5h-benzo7annulene-2,3-diyl diacetate involves its interaction with estrogen receptors. The compound acts as a selective estrogen receptor degrader (SERD), binding to the estrogen receptor and promoting its degradation. This leads to a reduction in estrogen receptor levels, thereby inhibiting estrogen-dependent signaling pathways that are involved in the proliferation of hormone-dependent cancer cells .
Comparison with Similar Compounds
5-Oxo-6,7-dihydro-5h-benzo7annulene-2,3-diyl diacetate can be compared with other benzoannulene derivatives, such as:
- 6,7-Dihydro-5H-benzo 7annulene : This compound shares a similar core structure but lacks the oxo and diacetate groups, which may result in different chemical reactivity and biological activity .
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo 7annulene-2,3-diyl diacetate : This compound has an additional hydrogenation at the 8,9 positions, which can influence its chemical properties and potential applications .
Properties
CAS No. |
18392-59-1 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(2-acetyloxy-9-oxo-7,8-dihydrobenzo[7]annulen-3-yl) acetate |
InChI |
InChI=1S/C15H14O5/c1-9(16)19-14-7-11-5-3-4-6-13(18)12(11)8-15(14)20-10(2)17/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
NOGMQDIOEYZRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=O)CCC=CC2=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


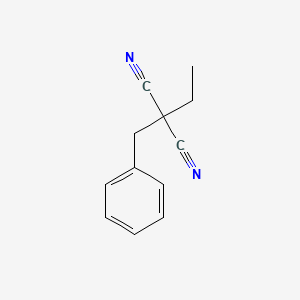
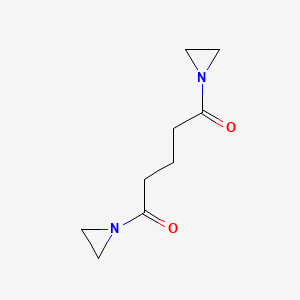
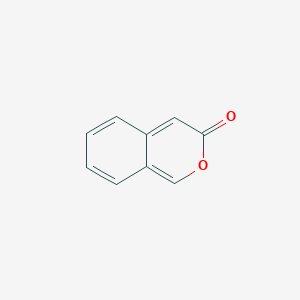
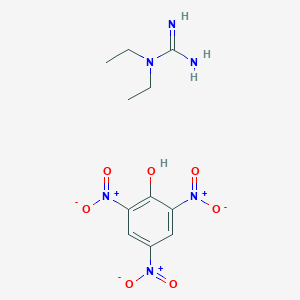
![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
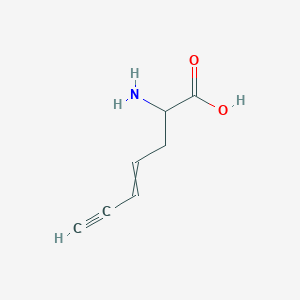
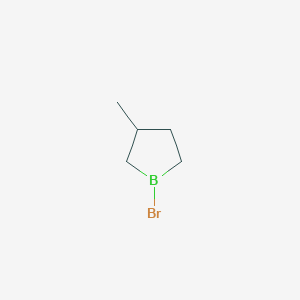

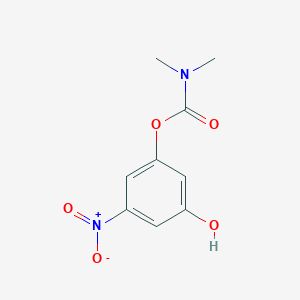
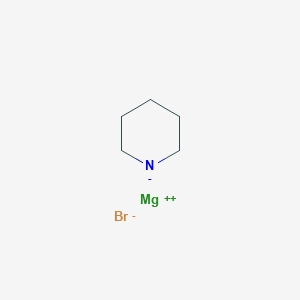
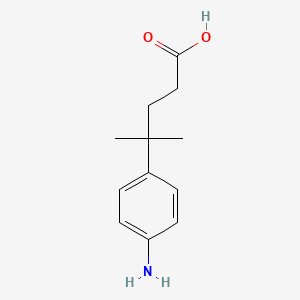
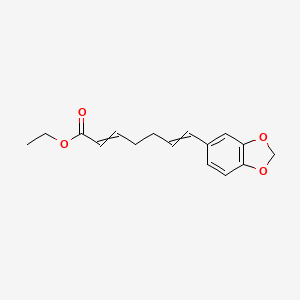
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
